molecular formula C16H15F2N3O3 B2665001 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1048006-33-2

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2665001
CAS No.: 1048006-33-2
M. Wt: 335.311
InChI Key: PVFCKIULEPESOD-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a complex organic compound that features both fluorinated aromatic and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorinated Aromatic Amine: This can be achieved through the reaction of 2,4-difluoroaniline with appropriate reagents under controlled conditions.

    Coupling with Pyridine Derivative: The fluorinated aromatic amine is then coupled with a pyridine derivative, such as pyridine-3-carboxaldehyde, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Final Product: The intermediate product is then subjected to further reactions, such as amidation or esterification, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
  • 4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
  • 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid

Uniqueness

The presence of fluorine atoms in 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3/c17-11-3-4-13(12(18)6-11)21-15(22)7-14(16(23)24)20-9-10-2-1-5-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCKIULEPESOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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